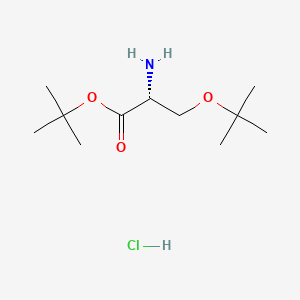

H-D-Ser(tBu)-OtBu HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWZQVGVBTYCBD-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718555 | |

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179559-35-4 | |

| Record name | tert-Butyl O-tert-butyl-D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Ser(tBu)-OtBu HCl: Properties and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Ser(tBu)-OtBu HCl, chemically known as tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate hydrochloride, is a synthetically valuable, protected form of the D-amino acid serine. Its strategic importance in synthetic chemistry, particularly in the realm of peptide synthesis and drug development, stems from the orthogonal protection of its functional groups. The tert-butyl (tBu) ether on the side chain and the tert-butyl (OtBu) ester at the C-terminus offer robust protection under basic conditions, while being readily cleavable under acidic conditions. This dual protection makes it an ideal building block in solid-phase peptide synthesis (SPPS) employing the popular Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics as a laboratory reagent.

This technical guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols for its use, and an exploration of the chemical principles governing its application.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] Proper storage in an inert atmosphere at 2-8°C is recommended to maintain its stability.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ClNO₃ | [2][3] |

| Molecular Weight | 253.77 g/mol | [2][3][4] |

| Monoisotopic Mass | 253.1444713 Da | [3] |

| CAS Number | 179559-35-4 | [2][3][4] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% (typical) | [4] |

| Storage Temperature | 2-8°C, inert atmosphere | [2] |

Solubility

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not widely available in public spectral databases. Researchers should refer to the Certificate of Analysis provided by their supplier for lot-specific spectral data to confirm the identity and purity of the material before use.

Core Applications in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis, most notably in the Fmoc/tBu strategy. The tert-butyl protecting groups on the serine side-chain and the C-terminus are stable to the basic conditions (typically piperidine in DMF) used for the removal of the N-terminal Fmoc group. Both tBu protecting groups are then cleaved simultaneously during the final acidolytic cleavage step, typically with trifluoroacetic acid (TFA).

References

A Technical Guide to H-D-Ser(tBu)-OtBu HCl: A Key Building Block in Modern Peptide Synthesis

CAS Number: 179559-35-4

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on H-D-Ser(tBu)-OtBu HCl. This compound is a pivotal amino acid derivative for the synthesis of peptides with modified biological properties.

This compound, also known as O-tert-butyl-D-serine tert-butyl ester hydrochloride, is a protected form of the D-amino acid serine. The incorporation of D-amino acids into peptide chains is a critical strategy for enhancing proteolytic stability and modulating biological activity. The tert-butyl (tBu) protecting groups on both the side-chain hydroxyl and the C-terminal carboxyl groups are instrumental in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. These protecting groups are stable under the basic conditions required for Fmoc-group removal and are readily cleaved during the final acidic cleavage step.

Physicochemical Properties

| Property | Value |

| CAS Number | 179559-35-4[1][2][3][4] |

| Molecular Formula | C₁₁H₂₄ClNO₃[1][4] |

| Molecular Weight | 253.77 g/mol [1][4] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Analytical Data

While specific analytical data can be lot-dependent, the following table outlines typical specifications for this compound.

| Analysis | Specification |

| ¹H NMR | Conforms to structure |

| Purity (HPLC) | ≥97.0% |

| Optical Rotation | Consistent with D-enantiomer |

Experimental Protocols

The primary application of this compound is in its Nα-Fmoc protected form, Fmoc-D-Ser(tBu)-OH, within the framework of solid-phase peptide synthesis. Below are detailed protocols for its incorporation into a growing peptide chain on a solid support.

Protocol 1: Fmoc Deprotection

This procedure removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.

-

Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.

-

Piperidine Treatment: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct. A colorimetric test, such as the Kaiser test, can be performed to confirm the presence of the free primary amine.

Protocol 2: Coupling of Fmoc-D-Ser(tBu)-OH

This protocol describes the activation and coupling of Fmoc-D-Ser(tBu)-OH to the deprotected N-terminus of the peptide-resin.

-

Activation: In a separate vessel, dissolve Fmoc-D-Ser(tBu)-OH (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts. A Kaiser test should yield a negative result (yellow beads), indicating the absence of free primary amines and a successful coupling reaction.

Protocol 3: Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups, including the tert-butyl groups from the D-serine residue.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with scavengers to trap the reactive carbocations generated during deprotection. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room temperature for 1.5 to 3 hours.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether. Dry the peptide pellet under vacuum.

Protocol 4: Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used for peptide purification.

-

Mobile Phases: The mobile phases usually consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

-

Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The optimal gradient will depend on the specific peptide sequence.

-

Detection: The peptide is detected by monitoring the UV absorbance at 214 nm and 280 nm.

-

Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a fluffy white powder.

Visualizations

The following diagrams illustrate the key workflows and chemical logic involved in the use of this compound in peptide synthesis.

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonality of Fmoc and tBu protecting groups.

References

An In-depth Technical Guide to H-D-Ser(tBu)-OtBu HCl: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Ser(tBu)-OtBu HCl, with the systematic IUPAC name tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride, is a synthetically modified amino acid derivative of D-serine.[1] It serves as a crucial building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in the development of peptide-based therapeutics. The incorporation of D-amino acids like D-serine into peptide chains is a key strategy for enhancing proteolytic stability and modulating biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of two tert-butyl (tBu) protecting groups. One group forms an ether with the side-chain hydroxyl group of D-serine, while the other forms an ester with the C-terminal carboxylic acid. This dual protection is fundamental to its application in Fmoc-based solid-phase peptide synthesis. The α-amino group is present as a hydrochloride salt, which enhances the compound's stability and handling characteristics.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C11H24ClNO3 | PubChem[1] |

| Molecular Weight | 253.76 g/mol | PubChem[1] |

| CAS Number | 179559-35-4 | ChemicalBook[2] |

| Appearance | White to off-white solid | ChemicalBook |

| IUPAC Name | tert-butyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | PubChem[1] |

| SMILES | CC(C)(C)OC--INVALID-LINK--N.Cl | PubChem[1] |

| Topological Polar Surface Area | 61.6 Ų | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Storage Temperature | Inert atmosphere, 2-8°C | ChemicalBook |

Role in Peptide Synthesis

The primary application of this compound is as a protected D-amino acid building block in peptide synthesis. The tert-butyl protecting groups are stable under the basic conditions used for the removal of the temporary N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.[4] This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS. The tBu groups are subsequently removed during the final cleavage of the peptide from the solid support under strongly acidic conditions, typically with trifluoroacetic acid (TFA).

Logical Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow for the incorporation of a protected D-serine residue, such as Fmoc-D-Ser(tBu)-OH, into a growing peptide chain on a solid support. This compound is typically used in the synthesis of peptide fragments in solution-phase synthesis that can then be used in a convergent SPPS approach.

Experimental Protocols

While specific, validated protocols for the direct use of this compound in a coupling reaction are not extensively detailed in publicly available literature, the following are representative protocols for the key steps in which this and similar protected amino acids are utilized in peptide synthesis. These protocols are based on established methodologies in the field.

Protocol 1: Solution-Phase Peptide Coupling (Representative)

This protocol describes a general method for coupling an N-terminally protected amino acid to an amino acid ester hydrochloride, such as this compound.

Materials:

-

N-Fmoc-protected amino acid (1.0 eq)

-

This compound (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M HCl aqueous solution

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Amine Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature until the solid dissolves completely. This step neutralizes the hydrochloride salt to liberate the free amine.

-

Carboxylic Acid Activation: In a separate flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated carboxylic acid solution to the neutralized amine solution. Stir the reaction mixture at room temperature and monitor its progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Cleavage of tert-Butyl Protecting Groups (Representative)

This protocol outlines the final step in SPPS, where the synthesized peptide is cleaved from the resin and the tert-butyl side-chain protecting groups are removed.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v). The composition of the cocktail may be adjusted based on the peptide sequence.[4]

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-3 hours. The optimal time may vary.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a flask of cold diethyl ether with vigorous stirring.

-

Collect the solid precipitate by centrifugation or filtration.

-

Wash the solid with cold diethyl ether multiple times to remove scavengers and residual TFA.

-

Dry the final peptide under vacuum.

-

If necessary, purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The incorporation of D-amino acids into peptide therapeutics is a well-established strategy to overcome the limitations of native peptides, such as poor metabolic stability. Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically exhibit high stereoselectivity for L-amino acids. This leads to a longer plasma half-life and improved bioavailability.

D-serine itself is a neuromodulator that acts as a co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[5] This has led to research into D-serine and its derivatives for potential therapeutic applications in neurological and psychiatric disorders, including schizophrenia and depression.[6] this compound, as a key building block for introducing D-serine into peptide sequences, is therefore a valuable tool for the development of novel peptide-based drugs with enhanced stability and potentially novel pharmacological profiles.

Conclusion

This compound is a fundamentally important protected amino acid derivative for researchers and professionals in the field of peptide chemistry and drug development. Its dual tert-butyl protection strategy is highly compatible with the widely used Fmoc/tBu solid-phase peptide synthesis methodology. A thorough understanding of its properties and the experimental protocols for its use is essential for the successful synthesis of D-serine-containing peptides with therapeutic potential. The ability to strategically incorporate D-amino acids like D-serine is a critical tool in the rational design of next-generation peptide drugs with improved pharmacokinetic and pharmacodynamic properties.

References

A Technical Guide to H-D-Ser(tBu)-OtBu HCl: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Ser(tBu)-OtBu HCl, chemically known as O-tert-butyl-D-serine tert-butyl ester hydrochloride, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). Its unique dual-protection, with tert-butyl (tBu) groups masking both the side-chain hydroxyl and the C-terminal carboxyl groups, makes it an invaluable asset in the Fmoc/tBu synthesis strategy. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, quality control, and application of this compound, serving as a vital resource for professionals in peptide chemistry and drug development.

Physicochemical Properties

This compound is a white to off-white solid, appreciated for its stability and ease of handling in a laboratory setting.[1] A summary of its key quantitative data is presented below.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₄ClNO₃ | [2] |

| Molecular Weight | 253.76 g/mol | [2] |

| CAS Number | 179559-35-4 | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 170-177 °C | [1] |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Synthesis of this compound

The synthesis of this compound involves a multi-step process aimed at protecting the reactive functional groups of D-serine. While specific, detailed protocols are often proprietary, a representative synthesis workflow can be inferred from related patent literature and general organic chemistry principles. The process generally involves the esterification of the carboxylic acid and the etherification of the hydroxyl group, followed by the formation of the hydrochloride salt.

Experimental Protocol: Representative Synthesis

Step 1: Esterification of D-Serine

-

Suspend D-serine in an appropriate solvent (e.g., methanol).

-

Cool the mixture to 0-5 °C.

-

Slowly add thionyl chloride (SOCl₂) to the suspension.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

The resulting crude product, D-serine methyl ester hydrochloride, can be purified by recrystallization.

Step 2: Tert-Butylation of the Hydroxyl and Carboxyl Groups

-

Dissolve the D-serine methyl ester hydrochloride in a suitable solvent like dichloromethane.

-

In the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), introduce isobutylene gas into the reaction mixture under pressure. This step is typically performed in a sealed reactor.

-

The reaction is stirred at room temperature for an extended period (48-96 hours) to facilitate the formation of the tert-butyl ether and tert-butyl ester.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The crude H-D-Ser(tBu)-OtBu is then purified, typically by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified H-D-Ser(tBu)-OtBu in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent to remove impurities, and dry under vacuum.

Quality Control

Ensuring the purity and identity of this compound is critical for its successful application in peptide synthesis. A combination of analytical techniques is employed for comprehensive quality control.

Experimental Protocol: Quality Control Methods

a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the compound and identify any related impurities.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the protons of the tert-butyl groups, the serine backbone, and the amine proton. The integration of these peaks should be consistent with the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in their respective chemical environments.

c) Mass Spectrometry (MS) for Molecular Weight Verification

-

Objective: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a protected amino acid building block in the Fmoc/tBu strategy of SPPS. The tert-butyl protecting groups are stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group, but are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.

Experimental Protocol: Incorporation into a Peptide Chain

-

Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) that has the first amino acid attached.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the N-Fmoc protected version of H-D-Ser(tBu)-OtBu (i.e., Fmoc-D-Ser(tBu)-OH) and an activating agent (e.g., HBTU, HATU) in DMF.

-

Add a base (e.g., DIPEA) to neutralize the hydrochloride and facilitate the activation.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps with the next desired amino acid until the peptide sequence is complete.

-

Final Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA, to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl groups from the serine residue.

Conclusion

This compound is a cornerstone reagent for the synthesis of peptides containing D-serine. Its robust protecting group strategy, coupled with its reliable performance in SPPS, makes it an essential tool for researchers in the fields of medicinal chemistry, biochemistry, and drug discovery. A thorough understanding of its properties, synthesis, and quality control, as outlined in this guide, is paramount for its effective and reproducible application.

References

A Technical Guide to the Solubility of H-D-Ser(tBu)-OtBu HCl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of O-tert-Butyl-D-serine tert-butyl ester hydrochloride (H-D-Ser(tBu)-OtBu HCl), a key building block in peptide synthesis and drug discovery. Understanding its solubility is critical for optimizing reaction conditions, purification protocols, and formulation development. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available information, provides expected solubility profiles based on the behavior of similar protected amino acids, and offers detailed experimental protocols for determining its solubility in your specific applications.

Core Concepts in Solubility of Protected Amino Acids

The solubility of protected amino acids like this compound is governed by a combination of factors:

-

Polarity of the Solvent: The presence of the hydrochloride salt generally increases the polarity of the molecule, favoring solubility in more polar organic solvents.

-

Protecting Groups: The bulky and nonpolar tert-butyl (tBu) groups on both the side chain ether and the C-terminus ester increase the compound's lipophilicity, contributing to its solubility in organic media.[1]

-

Amino Acid Backbone: The inherent polarity of the amino acid backbone also plays a role.

-

Temperature: Solubility is generally temperature-dependent, often increasing with a rise in temperature. However, excessive heat can risk degradation of the compound.[2]

Expected Solubility Profile of this compound

Based on the solubility of structurally similar compounds, such as H-Asp(OtBu)-OtBu HCl[1], and general principles of amino acid derivative solubility[2][3], the following table summarizes the expected qualitative and, where applicable, estimated quantitative solubility of this compound in common organic solvents.

| Solvent | Formula | Type | Expected Solubility | Concentration (Estimated) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | > 100 mg/mL | Ultrasonic assistance may be required for rapid dissolution.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Likely > 50 mg/mL | A common solvent for peptide synthesis, good solubility is expected. |

| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | Likely soluble | The hydrochloride salt should enhance solubility in protic polar solvents.[1] |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble | Likely soluble | Often used in the synthesis and purification of similar compounds.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Moderately Soluble | Varies | The tBu groups may afford some solubility, but the polar HCl salt will limit it. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | Varies | Solubility may be limited compared to more polar aprotic solvents like DMF. |

| Water (H₂O) | H₂O | Polar Protic | Soluble | Likely soluble | The hydrochloride form is intended to enhance aqueous solubility.[4][5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, the following standardized protocol, based on the saturation shake-flask method, is recommended.

Materials and Equipment

-

This compound (solid, white to off-white powder)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

-

Selection of high-purity organic solvents

Procedure

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of this compound into a sealed vial.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Centrifuge the vial at a high speed to pellet the excess undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

-

Sample Preparation and Analysis:

-

Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Logical Workflow for Solvent Selection and Solubility Testing

The following diagram illustrates a logical workflow for selecting an appropriate solvent and proceeding with solubility determination for this compound in a research and development setting.

References

Navigating the Stability and Storage of H-D-Ser(tBu)-OtBu HCl: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents like H-D-Ser(tBu)-OtBu HCl is paramount for ensuring the integrity and reproducibility of their work. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing recommended storage conditions, potential degradation pathways, and methodologies for its analysis.

This compound, or D-Serine(tBu)-OtBu hydrochloride, is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical development. The tert-butyl (tBu) protecting groups on both the side-chain hydroxyl and the C-terminus carboxyl group offer specific advantages in synthetic strategies. However, the stability of these protecting groups is a critical factor that must be carefully managed to prevent the introduction of impurities and ensure the desired reaction outcomes.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation from environmental factors.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or 0-5°C | Reduces the rate of potential thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and hydrolysis by excluding oxygen and moisture. |

| Container | Tightly closed container | Prevents exposure to atmospheric moisture and contaminants. |

| Environment | Dry and well-ventilated area | Further protects against moisture and ensures a stable environment. |

| Incompatibilities | Away from moisture, fire, flammable materials, oxidants, and strong acids | Prevents chemical reactions that could lead to degradation or hazardous situations. |

Understanding the Stability Profile: Potential Degradation Pathways

The chemical structure of this compound, featuring both a tert-butyl ether and a tert-butyl ester, dictates its stability profile. These protecting groups are known to be sensitive to acidic conditions, which can lead to their cleavage and the formation of impurities.

Acid-Catalyzed Hydrolysis: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. Both the tert-butyl ester and the tert-butyl ether are susceptible to cleavage in the presence of strong acids, and to a lesser extent, in protic solvents, especially at elevated temperatures.

-

Ester Hydrolysis: The tert-butyl ester at the C-terminus can be hydrolyzed to yield the corresponding carboxylic acid, H-D-Ser(tBu)-OH, and isobutylene.

-

Ether Hydrolysis: The tert-butyl ether on the serine side chain is also labile under acidic conditions, leading to the formation of H-D-Ser-OtBu HCl and subsequently H-D-Ser-OH HCl upon further ester hydrolysis.

Photodegradation: The photostability of amino acid derivatives can be a concern. While the core amino acid structure has some inherent photostability, prolonged exposure to UV light can potentially lead to the formation of degradation products. The exact nature of these products for this compound has not been extensively documented.

The following diagram illustrates the key factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound and identify potential degradation products, a forced degradation study is the recommended approach. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Representative Forced Degradation Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.

-

Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, following ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Stability-Indicating HPLC Method Development:

A reverse-phase HPLC method is typically suitable for separating this compound from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

Method Validation: The method should be validated to ensure it is specific, sensitive, accurate, and precise for the quantification of this compound and its degradation products.

The following diagram outlines a general workflow for conducting a forced degradation study.

Understanding tert-butyl protecting groups in SPPS

An In-depth Technical Guide to Tert-butyl Protecting Groups in Solid-Phase Peptide Synthesis

Introduction

In the chemical synthesis of peptides, the strategic use of protecting groups is paramount to ensure the correct amino acid sequence and prevent unwanted side reactions. Solid-Phase Peptide Synthesis (SPPS), the cornerstone of modern peptide production, relies on the sequential addition of amino acids to a growing chain anchored to a solid support. The most widely adopted method, Fmoc/tBu SPPS, is an orthogonal strategy that leverages the distinct chemical labilities of two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group, and acid-labile tert-butyl (tBu) based groups for the permanent protection of reactive amino acid side chains.[1][2][3]

This guide provides a comprehensive technical overview of the tert-butyl protecting group's role in SPPS. It covers the core principles of its application, detailed experimental protocols for its removal, quantitative data on cleavage efficiency, and strategies to mitigate common side reactions, offering valuable insights for researchers, scientists, and professionals in drug development.

The Core Principle: Orthogonality in Fmoc/tBu SPPS

The success of the Fmoc/tBu strategy lies in its orthogonality.[1][4] This principle ensures that one class of protecting groups can be removed under specific conditions without affecting the other.[1][2]

-

Nα-Amino Protection (Fmoc): The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This allows for the selective deprotection of the N-terminus at each cycle of peptide chain elongation.

-

Side-Chain Protection (tBu): Tert-butyl-based protecting groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[5][7] This ensures that the reactive side chains of trifunctional amino acids remain masked throughout the synthesis until the final step.

This orthogonal scheme allows for the precise and efficient construction of complex peptide sequences with high fidelity.[1] The tBu group is most commonly used to protect the side chains of Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[5][7] Cysteine (Cys) and Tryptophan (Trp) can also be protected with tBu-based groups like tBu-ester, tBu-ether, and tert-butyloxycarbonyl (Boc).[7][8][9]

Caption: Orthogonal relationship between Fmoc and tBu protecting groups in SPPS.

Cleavage of Tert-butyl Protecting Groups

The final step in SPPS is the global deprotection, where all side-chain protecting groups are removed, and the peptide is cleaved from the solid support. For the Fmoc/tBu strategy, this is achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).

Mechanism of Acidolysis

The cleavage of tBu ethers and esters proceeds through an SN1-type mechanism.[10] The acid (TFA) protonates the oxygen atom of the tBu group, creating a good leaving group (tert-butanol or tert-butyl ester). This group then dissociates to form a highly stable tertiary carbocation, the tert-butyl cation (tBu+) .[8][10]

This reactive carbocation is the primary source of several potential side reactions. It can alkylate any nucleophilic residues within the peptide sequence, leading to undesired, permanently modified byproducts.[8][10][11][12]

The Role of Scavengers

To prevent the tert-butyl cation from reacting with the peptide, "scavengers" are added to the cleavage cocktail.[9] Scavengers are nucleophilic agents that efficiently trap, or "scavenge," the carbocations as they are formed.[11][13] The choice of scavengers is critical and depends on the amino acid composition of the peptide.

Caption: Mechanism of tBu cleavage and the role of scavengers.

Data Presentation

Common Cleavage Cocktails

The composition of the cleavage cocktail is tailored to the peptide sequence to maximize deprotection efficiency and minimize side reactions.

| Reagent Cocktail Name | Composition (v/v/v) | Primary Use |

| Standard (95%) | TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | General-purpose for many sequences, especially with modern Arg(Pbf) and Trp(Boc) protecting groups.[3] |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Effective for peptides containing multiple sensitive residues like Arg(Pmc/Mtr), Trp, Met, and Cys.[3] |

| TMSBr-based | 1M TMSBr-thioanisole/TFA + EDT scavenger | Specifically for the efficient cleavage of the highly stable Cys(tBu) protecting group.[13][14] |

Scavengers and Side Reaction Prevention

The most common side reaction during cleavage is the reattachment of the tert-butyl cation to nucleophilic amino acid side chains.

| Scavenger | Target Residue(s) | Mechanism of Action |

| Triisopropylsilane (TIS) | Trp, Tyr | Reduces the Trp indole ring, preventing t-butylation. Traps cations via hydride transfer.[3] |

| Water (H₂O) | General | Hydrates the carbocation to form tert-butanol.[11] |

| 1,2-Ethanedithiol (EDT) | Cys, Met | A soft nucleophile that effectively traps tBu cations. Also helps cleave Trt groups from Cys.[9][11] |

| Thioanisole | Met, Trp, Cys | A soft nucleophile that acts as a cation scavenger. Can assist in removing some sulfonyl-based Arg groups.[11][13] |

| Phenol | Tyr, Trp, Arg | An aromatic scavenger that traps cations via electrophilic substitution.[3] |

Quantitative Analysis of S-t-Butylation Mitigation

A study by Stathopoulos et al. demonstrated the effectiveness of different scavengers in preventing the S-t-butylation of Cysteine during TFA cleavage. The following data is adapted from their findings on a model peptide.[11]

| Cleavage Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | % S-t-Butylation (HPLC Area) |

| No additional scavenger | 18.2% |

| Dithiothreitol (DTT) | 1.6% |

| 1,4-Benzenedimethanethiol (1,4-BDMT) | 2.2% |

| Thioanisole | 10.7% |

| Dimethyl Sulfide (DMS) | 11.2% |

| m-Cresol | 14.1% |

Table adapted from a 2013 study on mitigating S-t-butylation side reactions.[11]

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection Cycle

This protocol highlights the stability of tBu groups under the basic conditions required for chain elongation.

-

Swelling: Swell the peptidyl-resin in DMF for 15-30 minutes.

-

Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitation: Agitate the mixture at room temperature for 5-20 minutes. The time may be extended for difficult sequences.[6]

-

Drain: Drain the deprotection solution. A second treatment of 20% piperidine/DMF for 5-10 minutes can ensure complete deprotection.

-

Washing: Wash the resin extensively with DMF (e.g., 5-7 times) to remove all traces of piperidine. The resin is now ready for the next amino acid coupling step.

Protocol 2: Final Peptide Cleavage and tBu-Deprotection

This protocol describes the final acid-mediated cleavage of the peptide from the resin and the simultaneous removal of all tBu side-chain protecting groups.

-

Resin Preparation: Wash the fully synthesized peptidyl-resin with dichloromethane (DCM) to remove residual DMF, and then dry the resin under vacuum.

-

Cocktail Preparation: Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) in a fume hood. Add the TFA slowly to the scavenger mixture on ice.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Incubation: Agitate the slurry at room temperature for 2-4 hours.[3] The optimal time depends on the specific protecting groups and peptide sequence.

-

Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean collection tube.

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.

-

Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.

-

Drying & Storage: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is then ready for purification by HPLC.

SPPS Workflow Visualization

The entire SPPS process, from initial resin loading to final cleavage, can be visualized as a cyclical workflow.

Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.

Advanced Considerations: Aspartimide Formation

One notable side reaction, particularly in sequences containing Aspartic Acid, is aspartimide formation.[3][15] Under basic conditions (Fmoc deprotection), the backbone amide nitrogen can attack the side-chain ester of Asp, forming a cyclic succinimide intermediate. This can lead to epimerization and the formation of difficult-to-separate β-aspartyl peptide impurities. To mitigate this, bulkier protecting groups derived from trialkylcarbinols have been developed as alternatives to the standard tBu ester for Asp protection.[15]

Conclusion

The tert-butyl protecting group is an indispensable tool in modern Solid-Phase Peptide Synthesis, forming the foundation of the robust and versatile Fmoc/tBu orthogonal strategy.[1][5] Its stability to base and lability to acid allows for the controlled and efficient synthesis of a vast array of peptide sequences. A thorough understanding of the tBu group's chemistry, particularly the mechanism of its acid-catalyzed cleavage and the associated side reactions, is critical for success. By carefully selecting cleavage conditions and employing the appropriate scavengers, researchers can effectively mitigate byproduct formation, ensuring high purity and yield of the final peptide product.

References

- 1. benchchem.com [benchchem.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. drivehq.com [drivehq.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

The Chirality Advantage: An In-depth Technical Guide to D-Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide-based therapeutics represents a strategic and powerful approach to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This in-depth technical guide explores the core principles of utilizing D-amino acids in peptide design, offering a comprehensive overview of their synthesis, the profound impact on proteolytic stability and biological activity, and detailed experimental methodologies for their characterization.

The Fundamental Advantage: Overcoming Proteolytic Degradation

Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, significantly limiting their therapeutic efficacy due to short in vivo half-lives.[1] Proteases, being chiral enzymes, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of D-amino acids, the non-superimposable mirror images of L-amino acids, creates a steric blockade within the peptide backbone, rendering it resistant to proteolytic cleavage.[2] This fundamental principle is the cornerstone of designing more stable and bioavailable peptide drugs.

Quantitative Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with D-amino acids can dramatically enhance the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize the quantitative improvements observed in various studies.

Table 1: Enhanced Proteolytic Stability of D-Amino Acid Containing Peptides

| Peptide Class | L-Peptide Analog | D-Amino Acid-Substituted Analog | Stability Metric (Half-life, t½) | Fold Increase in Stability | Reference |

| Antimicrobial Peptide | Polybia-MPI | D-MPI (all D-amino acids) | > 6 hours (in trypsin and chymotrypsin) | Not fully degraded | [3] |

| Antitumor Peptide | RDP215 | 9D-RDP215 (9 D-amino acids) | Unstable in human serum | Stable in human serum | [4] |

| Neuropeptide Y Analog | [F7,P34]-pNPY | [K4(Tam),F7,P34]-pNPY | 3.2 hours (in human blood plasma) | 43.5 hours (in human blood plasma) | [5] |

| Generic Peptide | L-Valine Variant | D-Valine Variant | Shorter | Significantly Longer | [6] |

Table 2: Modulation of Biological Activity by D-Amino Acid Substitution

| Peptide Class | L-Peptide Analog | D-Amino Acid-Substituted Analog | Activity Metric | Biological Effect | Reference |

| Antimicrobial Peptide | Polybia-MPI | D-MPI (all D-amino acids) | MIC: 8-64 µM | Maintained antimicrobial activity | [3] |

| Antimicrobial Peptide | Polybia-CP | D-CP (all D-amino acids) | MIC: Maintained activity | Maintained antimicrobial activity | [7] |

| Antitumor Peptide | RDP215 | 9D-RDP215 (9 D-amino acids) | LC50: Lower in D-analog | Increased antitumor activity at low concentrations | [4] |

| MUC2 Epitope Peptide | TPTPTGTQTPT | tPTPTGTQTPt (D-amino acids at termini) | IC50: 50-60 µmol/dm³ | Preserved antibody recognition | [8] |

Synthesis of D-Amino Acid-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the chemical synthesis of peptides, including those containing D-amino acids. The Fmoc/tBu strategy is widely employed.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acid Incorporation

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc chemistry.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N'-Diisopropylethylamine (DIEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (L- or D-) (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Washing: Wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Challenges and Solutions in SPPS of D-Amino Acid Peptides:

-

Aggregation: Hydrophobic sequences can aggregate, hindering reaction kinetics. Strategies to mitigate this include using chaotropic salts, pseudoproline dipeptides, or microwave-assisted synthesis.[9][10]

-

Racemization: While less common with Fmoc chemistry, some D-amino acids can be prone to racemization. Careful selection of coupling reagents and conditions is crucial.[11]

Experimental Protocols for Characterization

Proteolytic Stability Assay

This protocol determines the half-life of a peptide in a biological matrix like human serum.

Materials:

-

Test peptide (L- and D-analogs)

-

Human serum

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., 1% TFA in acetonitrile)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (optional, for metabolite identification)

Procedure:

-

Incubation: Incubate the peptide at a known concentration in 80% human serum in PBS at 37°C.[6]

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: Stop the enzymatic reaction by adding an equal volume of quenching solution to each aliquot.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated serum proteins.

-

Analysis: Analyze the supernatant by RP-HPLC, monitoring the disappearance of the parent peptide peak at a specific wavelength (e.g., 214 nm or 280 nm).

-

Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).[12]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure (α-helix, β-sheet, random coil) of peptides in solution.[13][14]

Materials:

-

Purified peptide

-

Appropriate buffer (e.g., phosphate buffer, pH 7.4)

-

CD spectrometer

-

Quartz cuvette (e.g., 1 mm path length)

Procedure:

-

Sample Preparation: Prepare a peptide solution of known concentration (e.g., 0.1-0.5 mg/mL) in the desired buffer. Prepare a buffer blank.

-

Instrument Setup: Set the CD spectrometer to scan in the far-UV region (e.g., 190-260 nm).

-

Blank Measurement: Record the CD spectrum of the buffer blank.

-

Sample Measurement: Record the CD spectrum of the peptide solution.

-

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from millidegrees to mean residue ellipticity.

-

Secondary Structure Estimation: Use deconvolution software (e.g., K2D3) to estimate the percentage of α-helix, β-sheet, and random coil content from the processed CD spectrum.[13]

Receptor Binding Assay (for GPCRs)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide to a G-protein coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand with known affinity for the GPCR

-

Unlabeled test peptides (L- and D-analogs)

-

Binding buffer

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and serially diluted concentrations of the unlabeled test peptide.

-

Incubation: Add the cell membrane preparation to each well and incubate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Key Concepts in D-Amino Acid Peptide Design

Signaling Pathway Modulation: The HER2/HER3 Pathway

D-amino acid-containing peptidomimetics can be designed to inhibit protein-protein interactions, such as the dimerization of HER2 and HER3 receptors, which is a critical signaling node in some cancers.

Caption: D-peptide inhibition of HER2/HER3 dimerization and downstream signaling.

Experimental Workflow for D-Amino Acid Peptide Design and Evaluation

The development of a D-amino acid-containing peptide therapeutic follows a structured workflow from initial design to preclinical evaluation.

Caption: A typical workflow for the design and evaluation of D-amino acid peptides.

Conclusion

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability. By understanding the principles of their synthesis, the quantitative impact on biological properties, and the application of rigorous experimental methodologies for their characterization, researchers can unlock the full therapeutic potential of peptide-based medicines. This guide provides a foundational framework for scientists and drug developers to harness the chirality advantage in the pursuit of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma | MDPI [mdpi.com]

- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. blog.mblintl.com [blog.mblintl.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to H-D-Ser(tBu)-OtBu HCl: Sourcing and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of H-D-Ser(tBu)-OtBu HCl, a crucial building block for researchers and professionals in drug development and peptide chemistry. This document details commercially available sources, key chemical properties, and insights into its application.

This compound, with the CAS number 179559-35-4, is the hydrochloride salt of the D-enantiomer of serine, where both the side-chain hydroxyl group and the carboxylic acid are protected by tert-butyl groups.[1][2][3][4] This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the precise assembly of peptide chains.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound, catering to different research and development needs. The table below summarizes key purchasing information from several vendors. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Pack Size | Price (USD) | Lead Time |

| ChemUniverse | P53669 | 97% | 179559-35-4 | C₁₁H₂₃NO₃·ClH | 253.77 | 250 mg | $31.00 | 6 to 8 days |

| 1 g | $41.00 | 6 to 8 days | ||||||

| 5 g | $74.00 | 6 to 8 days | ||||||

| Parchem | - | - | 179559-35-4 | C₁₁H₂₄ClNO₃ | 253.77 | Bulk/Custom | Request Quote | - |

| MedChemExpress | HY-W015694 | - | 179559-35-4 | C₁₁H₂₄ClNO₃ | 253.77 | Custom | Request Quote | - |

| Ambeed | - | - | - | - | - | - | Request Quote | - |

| Fisher Scientific (BLD Pharm) | BD132943-100g | - | - | - | - | 100 g | Request Quote | - |

| Santa Cruz Biotechnology | sc-215745 | - | 179559-35-4 | C₁₁H₂₄ClNO₃ | 253.77 | Custom | Request Quote | - |

Physicochemical Properties

Key physicochemical data for this compound are provided below.

| Property | Value | Source |

| Appearance | White to off-white solid | [3][5] |

| Storage Temperature | Inert atmosphere, 2-8°C | [3] |

Application in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The tert-butyl protecting groups on the serine side chain and the C-terminus are stable under the basic conditions used for Fmoc deprotection but are readily cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.

While specific experimental protocols are proprietary to individual research labs and manufacturing processes, a general workflow for the incorporation of this compound in Fmoc-based SPPS is outlined below.

General Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Experimental Protocol Details:

-

Resin Swelling: The solid support resin (e.g., Wang, Rink Amide) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain attached to the resin is removed using a solution of piperidine in DMF (typically 20%).

-

Amino Acid Activation: In a separate vessel, this compound is activated. This typically involves dissolving the amino acid derivative and a coupling reagent (e.g., HBTU, HATU, DIC) in a solvent like DMF, often with the addition of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.

-

Coupling: The activated H-D-Ser(tBu)-OtBu is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

-

Repeat: Steps 2 through 5 (or 6) are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl groups on the serine) are removed simultaneously using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to prevent side reactions.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Broader Biological Context

Currently, there is no publicly available research that directly implicates this compound in specific signaling pathways. Its primary role is that of a synthetic building block. The biological activity of any final peptide synthesized using this reagent would be dependent on the full amino acid sequence of that peptide. Amino acid derivatives, in general, are recognized for their potential to influence anabolic hormone secretion and serve as fuel during exercise, but specific effects are highly structure-dependent.[5]

The logical relationship for the utility of this compound is based on the principles of chemical synthesis, specifically the use of protecting groups to achieve a desired molecular structure.

This guide serves as a foundational resource for researchers incorporating this compound into their synthetic workflows. For detailed, application-specific protocols, consulting peer-reviewed literature and standard peptide synthesis handbooks is recommended.

References

An In-depth Technical Guide to the Safe Handling of H-D-Ser(tBu)-OtBu HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction:

H-D-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-D-serine tert-butyl ester hydrochloride, is a serine derivative commonly utilized as a building block in peptide synthesis.[1][2] Its protected functional groups make it a valuable reagent in the development of bioactive peptides for pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases.[2] Given its application in sensitive research and development environments, a thorough understanding of its properties and adherence to strict safety protocols are paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Synonyms | D-Ser(tBu)-OtBu·HCl, O-tert-butyl-D-serine tert-butyl ester hydrochloride | [3][4][5] |

| CAS Number | 179559-35-4 | [3][5][6] |

| Molecular Formula | C₁₁H₂₄ClNO₃ | [4][5][6] |

| Molecular Weight | 253.77 g/mol | [4][6][7] |

| Appearance | White to off-white crystalline solid or powder | [6][7][8] |

| Melting Point | 170-177 °C (338-350.6 °F) | [2][7][9][10] |

| Solubility | Soluble in water. | [7] |

| Storage Temperature | Inert atmosphere, 2-8°C is recommended.[6] Some suppliers suggest storage at 0-5°C.[8][10] |

Hazard Identification and Safety Precautions

While some safety data sheets indicate that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), others provide GHS hazard warnings.[9] It is crucial to handle the compound with care, assuming it may pose health risks.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Harmful) | [11] |

| Signal Word | Warning | [11] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[9]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][9]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are critical to ensure laboratory safety and maintain the integrity of the compound.

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Storage Conditions

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Recommended storage is under an inert atmosphere at 2-8°C.[6]

-

Store apart from incompatible materials such as strong oxidizing agents and strong acids.[3][7]

Disposal Considerations

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

-

Do not let the product enter drains.

Emergency Procedures

In the event of exposure or accidental release, follow these first-aid and emergency measures immediately.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove the person to fresh air. If symptoms occur or if breathing is difficult, get medical attention immediately. | [9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. | [9] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For this substance, no limitations of extinguishing agents are given.

-

Specific Hazards: Development of hazardous combustion gases or vapors is possible in the event of a fire.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus.

Accidental Release Measures

-

Personal Precautions: Do not breathe dust or vapors. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.

-

Containment and Cleanup: Collect spillage. Take up material carefully without creating dust, and dispose of it properly. Clean the affected area.

-

Environmental Precautions: Prevent the product from entering drains, surface water, or the ground water system.

Experimental Protocols and Workflows

While specific experimental protocols are application-dependent, the handling of this compound during a typical laboratory procedure, such as preparing a solution for peptide synthesis, requires careful execution.

Conceptual Workflow: Weighing and Dissolving the Compound

This diagram outlines the necessary steps for safely weighing the solid compound and preparing a solution in a laboratory setting.

Caption: Experimental workflow for weighing and dissolving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. This compound CAS#: 179559-35-4 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. guidechem.com [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. parchem.com [parchem.com]

- 11. H-Ser-Otbu.HCl | 106402-41-9 [sigmaaldrich.com]

- 12. agarscientific.com [agarscientific.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of a D-Serine Containing Peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of a peptide incorporating the protected amino acid H-D-Ser(tBu)-OtBu HCl. The protocols outlined below utilize the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a robust and efficient method for peptide synthesis.[1][2][3]

Introduction

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development.[1][2] Its principal advantage lies in the covalent attachment of the growing peptide chain to an insoluble resin support, which simplifies the purification process at each step by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[2] The Fmoc/tBu strategy is a popular orthogonal protection scheme where the N-terminal Fmoc group is labile to a base (e.g., piperidine), while the side-chain protecting groups (like tert-butyl, tBu) and the resin linkage are cleaved by acid (e.g., trifluoroacetic acid, TFA).[4]

This protocol specifically addresses the incorporation of this compound, a protected form of D-serine. The tert-butyl ether protection on the serine side chain and the tert-butyl ester on the C-terminus prevent unwanted side reactions during synthesis. The hydrochloride salt form enhances the stability and handling of the amino acid derivative.

Materials and Methods

For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin is a suitable choice.[1][5] The synthesis should begin with swelling the resin to ensure the accessibility of reactive sites within the polymer matrix.[2]

Protocol 1: Resin Swelling

-

Place the desired amount of Wang resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.

-

Add N,N-dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[6]

-

After swelling, drain the DMF.

The synthesis proceeds through a series of iterative cycles of deprotection and coupling.

Protocol 2: Fmoc Deprotection

-